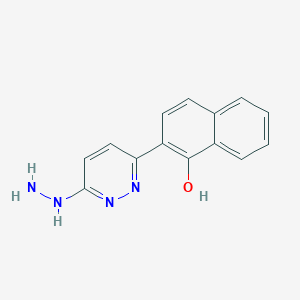
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol is a chemical compound known for its unique structure and properties It is a derivative of naphthol and pyridazine, featuring a hydrazine group attached to the pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol typically involves the reaction of 2-naphthol with 6-hydrazinopyridazine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process is designed to ensure consistent quality and efficiency. Key parameters such as reactant concentrations, temperature control, and purification steps are meticulously monitored to produce the compound on a commercial scale.
化学反応の分析
Types of Reactions
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed under specific conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce hydrazine derivatives.
科学的研究の応用
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is utilized in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 2-(6-Hydrazinopyridazine-3-YL)-1-naphthol involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group plays a crucial role in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate biological pathways and exert therapeutic effects.
類似化合物との比較
Similar Compounds
- 2-(6-Hydrazinopyridazine-3-YL)phenol
- 2-(6-Hydrazinopyridazine-3-YL)-4-methylphenol
Uniqueness
2-(6-Hydrazinopyridazine-3-YL)-1-naphthol stands out due to its unique combination of naphthol and pyridazine structures This distinct configuration imparts specific chemical and biological properties that differentiate it from similar compounds
特性
分子式 |
C14H12N4O |
|---|---|
分子量 |
252.27 g/mol |
IUPAC名 |
2-(6-hydrazinylpyridazin-3-yl)naphthalen-1-ol |
InChI |
InChI=1S/C14H12N4O/c15-16-13-8-7-12(17-18-13)11-6-5-9-3-1-2-4-10(9)14(11)19/h1-8,19H,15H2,(H,16,18) |
InChIキー |
PFGACLDPHOYPPF-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C3=NN=C(C=C3)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


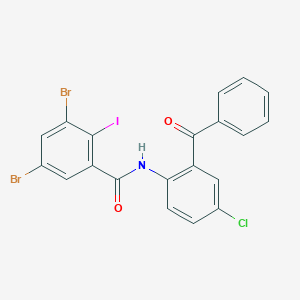
![N-[6-(3-Thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12443921.png)
![2-chloro-N-[5-(4-chlorophenyl)benzimidazo[2,1-a]phthalazin-10-yl]benzamide](/img/structure/B12443924.png)
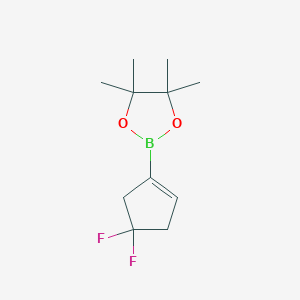
![4-[6-(3-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12443931.png)
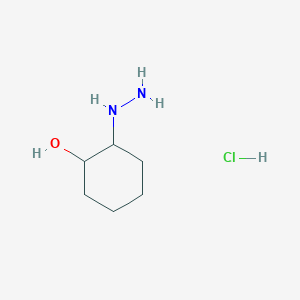

![1-Phenyl-N-[2-(trifluoromethoxy)ethyl]cyclohexanamine hydrochloride](/img/structure/B12443952.png)
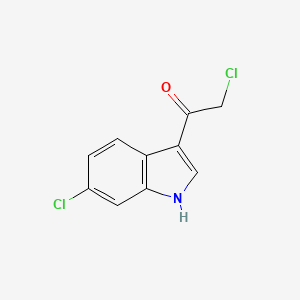
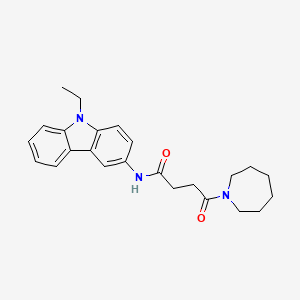
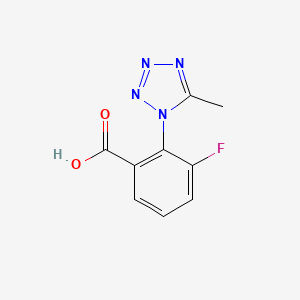
![4,6-dichloro-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12443998.png)
![N-Methyl-N-[6-(2-thienyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12444005.png)

